molecular formula C11H25ClOSi B3057829 Tert-butyl[(5-chloropentyl)oxy]dimethylsilane CAS No. 85514-44-9

Tert-butyl[(5-chloropentyl)oxy]dimethylsilane

Cat. No.: B3057829
CAS No.: 85514-44-9
M. Wt: 236.85 g/mol
InChI Key: NMBHLHINPZVQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl[(5-chloropentyl)oxy]dimethylsilane is a useful research compound. Its molecular formula is C11H25ClOSi and its molecular weight is 236.85 g/mol. The purity is usually 95%.
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Properties

CAS No.

85514-44-9

Molecular Formula

C11H25ClOSi

Molecular Weight

236.85 g/mol

IUPAC Name

tert-butyl-(5-chloropentoxy)-dimethylsilane

InChI

InChI=1S/C11H25ClOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3

InChI Key

NMBHLHINPZVQIR-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCCCCCCl

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of t-butyldimethylsilyl chloride (29.5 g, 0.196 mole) and 5-chloro-1-pentanol (20 g, 0.163 mole) under an inert atmosphere was treated with a solution of imidazole (27.7 g, 0.407 mole) in dry DMF (40 mL). The reaction was stirred overnight at room temperature then partitioned between water (200 mL) and OEt2 l (300 mL). The aqueous layer was extracted with more OEt2 (2×100 mL), and the combined extract was dried (Na2SO4). The OEt2 was removed and the residue fractionally distilled. A small fore-run was collected (bp 57° C. (16 mm)) and then [(5-chloro-1-pentyl)oxy](1,1-dimethylethyl)dimethylsilane as a colorless oil (44.8 g, 97%): bp 120°-5° C. (17 mm), IR (film) cm-1 2960, 2940, 2900, 2865, 1475, 1465, 1390, 1365, 1290, 1260, 1110, 1055, 1030, 1010, 982, 940, 910, 840, 815, 780, 725, 660; 1H NMR (200 MHz, CDCl3) δ 3.62 (t, 6.1 Hz, 2H), 3.54 (t, 6.7 Hz, 2H), 1.79 (pentet, 7 Hz, 2H), 1.52 (m, 4H), 0.89 (s, 9H), 0.05 (s, 6H); 13C NMR (22.5 MHz, CDCl3) δ 62.8, 44.9, 32.5, 32.1, 26.0 (3C), 23.3, 18.3 (tertiary), -5.3 (2C); mass spectrum (70 eV) m/e (% base) 238, 236 (M+, not observed), 181, 179 (M+ - t-Bu., 1.0, 2.7), 125 (10.4), 123 (28.3), 95 (9.0), 93 (20.3), 75 (10.6), 73 (10.3) 70 (7.6), 69 (100.0); high resolution mass spectrum (70 eV) m/e 181.0636, 179.0656 (calculated 181.0630, 179.0660 for C7H16OClSi).
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29.5 g
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20 g
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27.7 g
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Quantity
40 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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